2-(1-Methylpiperidin-3-YL)ethan-1-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylpiperidin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-5-2-3-8(7-9)4-6-10/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZATTBQOOIXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617141 | |
| Record name | 2-(1-Methylpiperidin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101257-32-3 | |
| Record name | 2-(1-Methylpiperidin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methylpiperidin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the 2 1 Methylpiperidin 3 Yl Ethan 1 Ol Framework
Strategies for Piperidine (B6355638) Ring Construction and Functionalization
The formation of the piperidine ring is a cornerstone of many synthetic routes. Various strategies have been developed, ranging from the cyclization of acyclic precursors to the modification of existing heterocyclic systems.
Intramolecular Cyclization Approaches to Piperidine Rings
Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where a single molecule containing both the nitrogen and the necessary carbon chain undergoes ring closure. nih.gov This approach offers good control over regiochemistry and stereochemistry.
Key intramolecular cyclization methods include:
Reductive Amination: This two-step process involves the formation of an imine or enamine from an amino-aldehyde or amino-ketone, followed by reduction to the corresponding piperidine. researchgate.net For instance, the intramolecular reductive amination of carbohydrates is a key step in the synthesis of polyhydroxy piperidine iminosugars. researchgate.net Iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) has also been shown to be effective for preparing piperidines. nih.gov
Radical Cyclization: Radical-mediated cyclization of linear amino-aldehydes, often catalyzed by transition metals like cobalt(II), can produce piperidines. nih.gov Another approach involves the stereoselective radical cyclization of 1,6-enynes initiated by borane (B79455) addition. nih.gov
Alkene and Alkyne Cyclization: The intramolecular cyclization of amides bearing alkene groups can be achieved via hydride transfer. nih.gov Similarly, the 6-endo-dig reductive hydroamination/cyclization of alkynes provides a pathway to piperidine derivatives. nih.gov
Aza-Michael Reactions: The intramolecular aza-Michael reaction of N-tethered alkenes, which can be catalyzed by organocatalysts or carbenes, is an effective method for constructing substituted piperidines. nih.gov
Reductive Cyclization of Amino Acetals: Diastereoselective reductive cyclization of amino acetals, prepared through the nitro-Mannich reaction, allows for stereochemical control in the final piperidine product. nih.gov
Intermolecular Cyclization Strategies for Substituted Piperidines
Intermolecular cyclization involves the reaction of two or more separate molecules to form the piperidine ring. These methods are often convergent and allow for the rapid assembly of complex piperidine structures.
A prominent example is the [5+1] annulation , where a five-atom component reacts with a one-atom component. A notable method is the hydrogen borrowing [5+1] annulation catalyzed by iridium(III), which proceeds through a sequence of oxidation, amination, and reduction steps to stereoselectively form substituted piperidines. nih.gov Two-component reactions, such as the condensation of amines with aldehydes or ketones followed by reduction (reductive amination), are also common. nih.gov
Ring Expansion Methodologies for Piperidine Scaffolds
Ring expansion provides an alternative route to piperidines from smaller, more readily available heterocyclic precursors, such as pyrrolidines. scispace.comresearchgate.net One notable method involves the use of alkyl azides to expand the ring, although yields for piperidine formation can be variable. dtic.mil A highly efficient and versatile synthesis of enantiopure 3-substituted piperidines has been developed through an irreversible regioselective nucleophilic ring opening of an aziridinium (B1262131) salt, leading to a ring expansion. acs.org This strategy has been successfully applied to the synthesis of diastereomerically pure azepane derivatives through piperidine ring expansion with excellent stereoselectivity and regioselectivity. rsc.org
Reductive Transformations of Pyridine (B92270) Precursors
The reduction of pyridine and its derivatives is one of the most direct and widely used methods for synthesizing piperidines. nih.govscispace.com This can be achieved through various catalytic hydrogenation methods.
Heterogeneous Catalysis: Catalysts such as platinum oxide, Raney nickel, ruthenium oxide, rhodium on carbon, and palladium on carbon are commonly used for the complete reduction of pyridines, often under high pressure and temperature. liv.ac.uk A borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane as the hydrogen source offers a milder alternative. organic-chemistry.org
Homogeneous Catalysis: Homogeneous catalysts, including rhodium, iridium, and ruthenium complexes, have been developed for pyridine hydrogenation. liv.ac.uk For example, a rhodium complex dimer, [Cp*RhCl2]2, promoted by an iodide anion, efficiently catalyzes the transfer hydrogenation of quaternary pyridinium (B92312) salts under mild conditions. liv.ac.ukresearchgate.net
Chemoselective Reductions: It is possible to selectively reduce the pyridine ring while preserving other functional groups. For instance, one-pot sequential Suzuki–Miyaura coupling and hydrogenation have been achieved under mild conditions. nih.gov The use of borane-pyridine complex (BAP) has been shown to be an effective and less toxic alternative to sodium cyanoborohydride in the reductive amination of piperidines with various aldehydes. tandfonline.comtandfonline.com
Dearomative Functionalization: Stepwise dearomative functionalization of pyridines allows for the synthesis of highly decorated piperidine derivatives. researchgate.net This can involve chemo-, regio-, and stereoselective formation of vinyl metal intermediates followed by a regioselective nucleophilic dearomatization. researchgate.net
A summary of different catalysts and their applications in pyridine reduction is presented below:
| Catalyst System | Precursor | Product | Key Features |
| Boron ions / Hydrosilanes | Substituted Pyridines | cis-Piperidines | Diastereoselective; mild conditions for bis-substituted pyridines. nih.gov |
| Ruthenium(II) / Rhodium(I) | Pyridine Derivatives | Piperidines | Double reduction; asymmetric hydrogenation possible. nih.gov |
| Palladium(0) | Bromopyridine Derivatives | Functionalized Piperidines | One-pot Suzuki–Miyaura/hydrogenation; chemoselective. nih.gov |
| Rhodium | 3-Substituted Pyridines | Piperidines with Fluorinated Groups | Milder conditions and shorter reaction times. nih.gov |
| Cobalt(II) | Linear Amino-aldehydes | Piperidines | Radical intramolecular cyclization. nih.gov |
| Iridium(III) | Hydroxyamine Intermediate | Stereoselective Piperidines | Hydrogen borrowing [5+1] annulation. nih.gov |
| Rhodium / Formic Acid/Triethylamine | Quaternary Pyridinium Salts | Piperidines / Tetrahydropyridines | Highly chemoselective transfer hydrogenation. liv.ac.uk |
| Borane-Pyridine Complex | Piperidines and Aldehydes | N-substituted Piperidines | Less toxic alternative to NaCNBH3 for reductive amination. tandfonline.comtandfonline.com |
Multicomponent Reaction (MCR) Pathways to Functionalized Piperidines
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to highly functionalized piperidines. nih.govbas.bgresearchgate.net These reactions are advantageous due to their operational simplicity, short reaction times, and often mild conditions. bas.bg
Examples of MCRs for piperidine synthesis include:
The reaction of 1,3-dicarbonyl compounds, amines, and aromatic aldehydes using nano-crystalline solid acid catalysts. bas.bg
A three-component reaction of aromatic aldehydes, aromatic amines, and β-ketoesters catalyzed by indium(III) bromide. researchgate.net
A pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid. acs.org
A four-component stereoselective synthesis of pyridinium-substituted piperidin-2-ones from Michael acceptors, aldehydes, pyridinium salts, and ammonium acetate. hse.ru
Asymmetric Synthesis of Chiral Piperidine Alcohol Derivatives
The synthesis of enantiomerically pure piperidine derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. nih.govacs.org
Several strategies have been developed for the asymmetric synthesis of chiral piperidine alcohols and related structures:
Chemo-enzymatic Dearomatization: A combination of chemical synthesis and biocatalysis provides a powerful approach. For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org
Asymmetric Catalysis: Transition metal-catalyzed asymmetric reactions are widely used. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine derivative has been developed to produce 3-substituted tetrahydropyridines with high enantioselectivity. nih.govsnnu.edu.cn Copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters provides a route to chiral 2,3-cis-disubstituted piperidines. nih.gov
Use of Chiral Auxiliaries and Building Blocks: Chiral amines can be used to induce asymmetry in condensation reactions. rsc.org Another approach starts from chiral aziridines, which can be elaborated and then undergo one-pot sequential reactions including reduction, reductive ring-opening, debenzylation, and intramolecular reductive amination to yield cis-2,6-disubstituted piperidines. rsc.org The use of inexpensive and readily available (R)- and (S)-2-piperidine ethanol (B145695) as a chiral building block allows for a stereodivergent diversity-oriented synthesis of various nitrogen-containing compounds. researchgate.netunimi.it
Asymmetric Intramolecular Cyclization: The lithiation-intramolecular cyclization of N-Boc-N-(oxaalkenyl)benzylamines using a chiral ligand like (-)-sparteine (B7772259) can produce enantioenriched 2-substituted-3-(hydroxymethyl)piperidines. acs.org
The following table summarizes some asymmetric approaches to chiral piperidines:
| Method | Precursor | Product | Key Features |
| Chemo-enzymatic Dearomatization | Activated Pyridines | Stereo-enriched 3- and 3,4-disubstituted Piperidines | One-pot amine oxidase/ene imine reductase cascade. nih.govacs.org |
| Rh-catalyzed Asymmetric Reductive Heck Reaction | Pyridine- and sp2-hybridized Boronic Acids | Enantioenriched 3-Piperidines | High yield and excellent enantioselectivity. nih.govsnnu.edu.cn |
| Cu-catalyzed Asymmetric Cyclizative Aminoboration | Hydroxylamine Esters | Chiral 2,3-cis-disubstituted Piperidines | Good yields and high enantioselectivities. nih.gov |
| Exocyclic Chirality Induced Condensation | Nitroalkene/Amine/Enone | Enantiopure Piperidines | Complete chirality retention. rsc.org |
| One-pot Sequential Reactions from Chiral Aziridine | Chiral Aziridine | cis-2,6-disubstituted Piperidines | Highly stereoselective. rsc.org |
| Asymmetric Lithiation-Intramolecular Cyclization | N-Boc-N-(oxaalkenyl)benzylamines | Enantioenriched 2-substituted-3-(hydroxymethyl)piperidines | Use of chiral ligand (-)-sparteine. acs.org |
Diastereoselective and Enantioselective Methodologies
The creation of specific stereoisomers of 2-(1-methylpiperidin-3-yl)ethan-1-ol and related structures is crucial for understanding their biological activity. Researchers have developed various diastereoselective and enantioselective methods to achieve this control.
One notable approach involves the use of rhodium-catalyzed C-H insertion and cyclopropanation reactions. nih.govnih.gov The site-selectivity of these reactions is ingeniously controlled by the choice of catalyst and the nitrogen-protecting group on the piperidine ring. For instance, the functionalization of N-Boc-piperidine with Rh₂(R-TCPTAD)₄ or N-brosyl-piperidine with Rh₂(R-TPPTTL)₄ leads to 2-substituted analogues. nih.govresearchgate.net In contrast, using N-α-oxoarylacetyl-piperidines with Rh₂(S-2-Cl-5-BrTPCP)₄ directs functionalization to the 4-position. nih.govresearchgate.net For the synthesis of 3-substituted analogues, an indirect method is employed, involving the cyclopropanation of N-Boc-tetrahydropyridine followed by a regio- and stereoselective reductive ring-opening of the resulting cyclopropane. nih.govnih.gov
Another powerful strategy for achieving stereocontrol is through asymmetric synthesis. For example, the enantioselective synthesis of piperidine-containing compounds can be achieved through a rhodium(I)-catalyzed [2+2+2] cycloaddition of an alkyne, alkene, and isocyanate. nih.gov This method allows for the creation of polysubstituted piperidines with high enantioselectivity. nih.gov The resulting stereocenter can then direct subsequent reactions, such as hydrogenation, to afford products with high diastereoselectivity. nih.gov
The strategic use of chiral auxiliaries has also proven effective. For instance, the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one has been achieved starting from commercially available D-phenylglycinol and δ-valerolactone. researchgate.net The diastereomeric excess of the product was found to be dependent on whether the hydroxyl group was protected during the alkylation step. researchgate.net
Table 1: Examples of Diastereoselective and Enantioselective Methodologies
| Methodology | Key Reagents/Catalysts | Position Functionalized | Stereochemical Outcome | Reference |
| Rhodium-catalyzed C-H Insertion | N-Boc-piperidine, Rh₂(R-TCPTAD)₄ | C2 | Variable stereoselectivity | nih.govresearchgate.net |
| Rhodium-catalyzed C-H Insertion | N-Bs-piperidine, Rh₂(R-TPPTTL)₄ | C2 | High diastereoselectivity (29->30:1 d.r.), 52-73% ee | nih.govresearchgate.net |
| Rhodium-catalyzed C-H Insertion | N-α-oxoarylacetyl-piperidines, Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | Not specified | nih.govresearchgate.net |
| Cyclopropanation/Ring-Opening | N-Boc-tetrahydropyridine | C3 | Regio- and stereoselective | nih.govnih.gov |
| Rh(I)-catalyzed [2+2+2] Cycloaddition | Alkyne, Alkenyl isocyanate | Polysubstituted | High enantioselectivity | nih.gov |
| Asymmetric Alkylation | D-phenylglycinol, δ-valerolactone, s-BuLi | C3 | High diastereomeric excess | researchgate.net |
Catalytic Asymmetric Induction in Piperidine Synthesis
Catalytic asymmetric induction represents a highly efficient approach to generating chiral piperidine derivatives. These methods utilize a small amount of a chiral catalyst to generate large quantities of enantioenriched products.
A prominent example is the rhodium-catalyzed asymmetric [2+2+2] cycloaddition. nih.gov This reaction brings together three components—an alkyne, an alkene, and an isocyanate—to construct the piperidine ring with concomitant control of stereochemistry. nih.gov The use of a cleavable tether on the isocyanate component has been instrumental in overcoming challenges such as regioselectivity and competing side reactions. nih.gov
Another innovative approach involves the rhodium-catalyzed asymmetric reductive Heck reaction. acs.orgsnnu.edu.cn This method allows for the synthesis of enantioenriched 3-substituted piperidines from pyridine and sp²-hybridized boronic acids. snnu.edu.cn The key step is the highly regio- and enantioselective carbometalation of a dihydropyridine (B1217469) intermediate. acs.orgsnnu.edu.cn This strategy provides access to a wide variety of 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. acs.orgsnnu.edu.cn
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of piperidines. For instance, a biomimetic approach using proline as a catalyst has been developed for the synthesis of 2-substituted piperidine-type alkaloids. nih.gov This method proceeds with high enantiomeric excess and avoids the need for protecting groups. nih.gov Furthermore, chiral phosphoric acids have been employed as catalysts for the asymmetric synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates from 3-vinyl indoles and imino esters. rsc.org
Chemoenzymatic Approaches for Stereocontrol
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve high levels of stereocontrol. Enzymes, with their inherent chirality and high selectivity, can be powerful tools for the synthesis of enantiopure compounds.
One such approach involves the enzymatic kinetic resolution of racemic 2-piperidineethanol (B17955). nih.gov Lipases are used to selectively acylate one enantiomer, allowing for the separation of the two enantiomers. researchgate.net This method has been successfully applied to the synthesis of enantiopure (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol, a key intermediate for certain pharmaceutical agents. researchgate.net The use of ionic liquids in combination with organic solvents has been shown to enhance the conversion and enantiomeric excess of the reaction. researchgate.net
Another powerful chemoenzymatic strategy combines biocatalysis with traditional organic reactions. For example, a sequential one-pot ene reductase (ERED)/imine reductase (IRED) cascade has been developed for the asymmetric synthesis of chiral 3-substituted tetrahydroquinolines. rsc.org This biocatalytic step is followed by a Buchwald-Hartwig cyclization to afford the final products with excellent enantioselectivity. rsc.org This approach demonstrates the potential of combining enzymatic and chemical transformations to access complex chiral molecules.
Functionalization and Modification of Pre-existing Piperidine Ring Systems
The modification of pre-existing piperidine rings is a versatile strategy for generating a diverse range of analogues. This approach allows for the late-stage introduction of various functional groups, providing rapid access to libraries of compounds for biological screening.
Alkylation and Acylation at Nitrogen and Carbon Centers
Alkylation and acylation reactions are fundamental transformations for modifying the piperidine scaffold. N-alkylation of the piperidine nitrogen is a common strategy to introduce various substituents. chemicalforums.comresearchgate.net This can be achieved using alkyl halides in the presence of a base, with the reaction conditions often influencing the outcome. chemicalforums.comresearchgate.net For instance, the reactivity of the alkylating agent and the choice of solvent can impact the efficiency of the reaction. chemicalforums.com Reductive amination provides an alternative route for N-alkylation. nih.gov
Carbon-centered functionalization can be more challenging but offers access to a wider range of structural diversity. Asymmetric alkylation at the C3 position of a piperidin-2-one derivative has been demonstrated using a chiral auxiliary to direct the stereochemical outcome. researchgate.net
Regioselective Functionalization of the Piperidine Core
Controlling the position of functionalization on the piperidine ring is crucial for targeted synthesis. As previously mentioned, rhodium-catalyzed C-H functionalization offers a powerful method for regioselective substitution. nih.govnih.gov The choice of catalyst and the nature of the nitrogen protecting group can direct the functionalization to the C2 or C4 positions. nih.govnih.govresearchgate.net
An indirect approach is often necessary to achieve functionalization at the C3 position due to the deactivating inductive effect of the nitrogen atom. nih.govresearchgate.net This typically involves the use of a tetrahydropyridine (B1245486) precursor, which can be functionalized and then reduced to the corresponding piperidine. nih.govnih.gov A rhodium-catalyzed asymmetric carbometalation of a dihydropyridine has been shown to be a highly regio- and enantioselective method for introducing substituents at the C3 position. acs.orgsnnu.edu.cn
Diversification Strategies for Piperidine Ethanol Analogues
Starting from a common precursor like 2-piperidine ethanol, a variety of diversification strategies can be employed to generate a library of analogues. A diversity-oriented synthesis (DOS) approach starting from commercially available 2-piperidine ethanol has been used to generate a library of piperidine-based derivatives. researchgate.net
This approach involves a series of transformations, including protection of the nitrogen, oxidation of the alcohol to an aldehyde, and subsequent asymmetric allylation to introduce a new stereocenter. researchgate.net The resulting homoallylic alcohols can then be further manipulated to create a range of complex structures. researchgate.net For example, ring-closing metathesis has been used to construct dihydropyran rings fused to the piperidine core. nih.gov Wittig reactions followed by hydrogenation can be used to elongate the side chain at the 2-position. nih.gov
The hydrogenation of 2-pyridineethanol compounds to their corresponding 2-piperidineethanol derivatives is another important transformation. google.comgoogle.com The conditions of this hydrogenation, including the choice of catalyst and the presence of other amines, can influence the yield and selectivity of the reaction, particularly in minimizing the formation of N-methylated byproducts. google.comgoogle.com
Directed Syntheses of this compound and its Structural Isomers
The primary route to the this compound framework commences with the synthesis of the corresponding pyridine precursor, 2-(pyridin-3-yl)ethan-1-ol. This intermediate can be prepared through various methods, including the reduction of 3-pyridineacetic acid or its esters. For instance, 3-pyridineacetic acid hydrochloride can be reduced to 2-(3-pyridyl)ethanol in high yield. nih.gov Another approach involves the reaction of 3-picoline with formaldehyde (B43269).
Once the pyridine precursor is obtained, the core transformation is the catalytic hydrogenation of the pyridine ring to a piperidine ring. This reduction is a critical step and can be achieved using various catalysts and conditions. Common catalysts include platinum oxide, Raney nickel, and rhodium on carbon. evitachem.com The choice of catalyst and reaction parameters such as hydrogen pressure and temperature can significantly influence the yield and selectivity of the reaction. For example, the hydrogenation of 2-pyridineethanol to 2-piperidineethanol has been extensively studied, with various catalysts like platinum-oxide platinum black, ruthenium dioxide, and palladium on carbon being employed. evitachem.com
The final step in the synthesis of the target compound is the N-methylation of the resulting 2-(piperidin-3-yl)ethan-1-ol. A widely used method for this transformation is the Eschweiler-Clarke reaction, which involves treating the secondary amine with formaldehyde and formic acid. google.com This reductive amination procedure is generally efficient and provides the desired N-methylated product. Alternative N-methylation strategies may also be employed, such as reaction with methyl iodide in the presence of a base.
The synthesis of the structural isomers follows similar principles. For the 2-substituted isomer, 2-(1-methylpiperidin-2-yl)ethan-1-ol, the starting material would be 2-(pyridin-2-yl)ethan-1-ol. The hydrogenation of this precursor can sometimes lead to the formation of the N-methylated product as a byproduct, indicating that under certain conditions, the N-methylation can occur concurrently with the ring reduction. evitachem.com
For the 4-substituted isomer, 2-(1-methylpiperidin-4-yl)ethan-1-ol, the synthesis would begin with 4-pyridineacetic acid or 4-picoline to generate 2-(pyridin-4-yl)ethan-1-ol. The reduction of 4-pyridineacetic acid ethyl ester with lithium aluminum hydride has been reported to produce 4-pyridineethanol. evitachem.com Subsequent catalytic hydrogenation and N-methylation would yield the final product.
Detailed research findings for the synthesis of these compounds are summarized in the following data tables:
Table 1: Synthesis of 2-(Pyridin-3-yl)ethan-1-ol
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 3-Pyridineacetic acid hydrochloride | 1. Thionyl chloride; 2. Methanol; 3. Sodium borohydride | 2-(3-Pyridyl)ethanol | 95.5% | nih.gov |
Table 2: Catalytic Hydrogenation of Pyridine Precursors
| Substrate | Catalyst | Solvent | Conditions | Product | Yield | Reference |
| 2-Pyridineethanol | Platinum-oxide platinum black | Ethanol | Room temperature | 2-Piperidineethanol hydrochloride | Not specified | evitachem.com |
| 2-Pyridineethanol | Ruthenium dioxide | Methanol | Not specified | 2-Piperidineethanol | Not specified | evitachem.com |
| 2-Pyridineethanol | Palladium on carbon | Water | Not specified | 2-Piperidineethanol | Not specified | evitachem.com |
Table 3: N-Alkylation of Piperidine Derivatives
| Substrate | Reagents and Conditions | Product | Yield | Reference |
| Piperazine | Formaldehyde, Formic acid, Sulfuric acid | N,N'-Dimethylpiperazine | High conversion | google.com |
| Secondary Amines | Paraformaldehyde, Oxalic acid dihydrate | N-Methylated amines | Good to excellent |
Chemical Transformations and Synthetic Utility of 2 1 Methylpiperidin 3 Yl Ethan 1 Ol
Reactivity at the Hydroxyl Group
The primary alcohol moiety in 2-(1-Methylpiperidin-3-YL)ethan-1-OL is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecules.
Derivatization via Esterification and Etherification
The hydroxyl group of this compound can be readily converted into esters and ethers, which are common strategies for modifying a molecule's physicochemical properties.
Esterification: This transformation is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) under acidic conditions. For instance, the Fischer esterification reaction with a carboxylic acid like acetic acid, catalyzed by a strong acid like sulfuric acid, yields the corresponding ester. chemguide.co.uk This reaction is reversible, and to drive it to completion, the water formed during the reaction is often removed. chemguide.co.uk
Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
The table below illustrates potential derivatization reactions at the hydroxyl group.
| Reaction Type | Reagent | Catalyst/Conditions | Product |
| Esterification | Acetic Anhydride | Pyridine (B92270) | 2-(1-Methylpiperidin-3-yl)ethyl acetate |
| Esterification | Benzoyl Chloride | Triethylamine | 2-(1-Methylpiperidin-3-yl)ethyl benzoate |
| Etherification | Sodium Hydride, then Methyl Iodide | Anhydrous THF | 3-(2-Methoxyethyl)-1-methylpiperidine |
| Etherification | Potassium tert-butoxide, then Benzyl Bromide | Anhydrous DMF | 3-(2-(Benzyloxy)ethyl)-1-methylpiperidine |
Controlled Oxidation Reactions
The primary alcohol of this compound can be oxidized to two different oxidation states: an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org, chemguide.co.uk
Partial Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, milder oxidizing agents are required. Reagents such as Pyridinium (B92312) Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation, converting the primary alcohol to 2-(1-methylpiperidin-3-yl)acetaldehyde. libretexts.org It is often crucial to remove the aldehyde from the reaction mixture as it forms to prevent over-oxidation. libretexts.org, chemguide.co.uk
Full Oxidation to Carboxylic Acid: Stronger oxidizing agents, typically in the presence of water, will oxidize the primary alcohol all the way to a carboxylic acid. chemguide.co.uk Common reagents for this include potassium permanganate (B83412) (KMnO4) or chromic acid (generated from sodium or potassium dichromate and sulfuric acid). libretexts.org, libretexts.org These reactions usually require heating under reflux to ensure the complete conversion to 2-(1-methylpiperidin-3-yl)acetic acid. libretexts.org A variety of modern, milder methods using catalysts like TEMPO are also available. organic-chemistry.org, researchgate.net
The following table summarizes the outcomes of controlled oxidation.
| Desired Product | Oxidizing Agent | Typical Conditions |
| 2-(1-Methylpiperidin-3-yl)acetaldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous dichloromethane (B109758) (DCM), Room temperature |
| 2-(1-Methylpiperidin-3-yl)acetaldehyde | Dess-Martin Periodinane (DMP) | Anhydrous dichloromethane (DCM), Room temperature |
| 2-(1-Methylpiperidin-3-yl)acetic acid | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heat under reflux |
| 2-(1-Methylpiperidin-3-yl)acetic acid | Potassium Permanganate (KMnO₄) | Basic conditions, then acidic workup |
| 2-(1-Methylpiperidin-3-yl)acetic acid | TEMPO / NaIO₄ / NaBr | Biphasic (DCM/water), acidic pH researchgate.net |
Halogenation and Subsequent Nucleophilic Substitutions
A powerful strategy for functionalizing the ethyl side chain involves converting the hydroxyl group into a good leaving group, such as a halide. This two-step sequence opens the door to a wide array of nucleophilic substitution reactions.
Halogenation: The hydroxyl group can be replaced by a chlorine or bromine atom using standard halogenating agents. Thionyl chloride (SOCl₂) is commonly used to synthesize the corresponding alkyl chloride, 3-(2-chloroethyl)-1-methylpiperidine, while phosphorus tribromide (PBr₃) is used for the alkyl bromide. masterorganicchemistry.com These reactions typically proceed with inversion of configuration if the carbon is chiral. masterorganicchemistry.com
Nucleophilic Substitution: The resulting alkyl halides are versatile electrophiles. The halogen atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities. , For example, reaction with sodium azide (B81097) yields an azido (B1232118) derivative, while reaction with thiols or alkoxides introduces thioether or ether linkages, respectively. ,
This table outlines the halogenation and subsequent substitution possibilities.
| Step | Reagent | Product |
| 1. Halogenation | Thionyl Chloride (SOCl₂) | 3-(2-Chloroethyl)-1-methylpiperidine bldpharm.com |
| 1. Halogenation | Phosphorus Tribromide (PBr₃) | 3-(2-Bromoethyl)-1-methylpiperidine |
| 2. Substitution | Sodium Azide (NaN₃) | 3-(2-Azidoethyl)-1-methylpiperidine |
| 2. Substitution | Sodium Methoxide (NaOMe) | 3-(2-Methoxyethyl)-1-methylpiperidine |
| 2. Substitution | Potassium Thiocyanate (KSCN) | 2-(1-Methylpiperidin-3-yl)ethyl thiocyanate |
| 2. Substitution | Piperidine (B6355638) | 1-Methyl-3-(2-(piperidin-1-yl)ethyl)piperidine |
Transformations Involving the Piperidine Nitrogen
The tertiary amine of the piperidine ring also offers opportunities for synthetic modification, primarily through reactions that alter the N-methyl group.
Alkylation and Acylation for N-Functionalization
As a tertiary amine, the nitrogen atom in this compound is nucleophilic. While it cannot be acylated in the traditional sense without prior modification, it can undergo alkylation.
Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) will lead to the formation of a quaternary ammonium (B1175870) salt. This transformation adds a positive charge to the molecule and can significantly alter its biological properties. Over-alkylation is a consideration in reactions involving secondary amines, but for a tertiary amine like this, it is the primary pathway.
| Reaction Type | Reagent | Product |
| N-Alkylation | Methyl Iodide | 3-(2-Hydroxyethyl)-1,1-dimethylpiperidin-1-ium iodide |
| N-Alkylation | Benzyl Bromide | 1-Benzyl-3-(2-hydroxyethyl)-1-methylpiperidin-1-ium bromide |
N-Demethylation and Re-alkylation Strategies
To create analogs with different substituents on the piperidine nitrogen, a demethylation and re-alkylation sequence is a valuable synthetic route.
N-Demethylation: The removal of the methyl group from the tertiary nitrogen can be accomplished using several methods. The classical von Braun reaction utilizes cyanogen (B1215507) bromide (BrCN) to yield an N-cyanamide intermediate, which is then hydrolyzed to the secondary amine. wikipedia.org A more modern and widely used variation employs chloroformates, such as ethyl chloroformate, in a process that is often safer and more efficient. wikipedia.org This reaction sequence converts this compound into its secondary amine precursor, 2-(piperidin-3-yl)ethan-1-ol.
Re-alkylation: The resulting secondary amine is a versatile building block. It can be functionalized via nucleophilic substitution with a wide range of alkyl halides or through reductive amination with aldehydes or ketones. This allows for the introduction of various alkyl groups at the nitrogen position, providing access to a diverse library of N-substituted analogs.
The table below details this two-stage diversification strategy.
| Stage | Reagent(s) | Intermediate/Product |
| N-Demethylation | 1. Cyanogen Bromide (BrCN) 2. Hydrolysis (e.g., H₂O/H⁺) | 2-(Piperidin-3-yl)ethan-1-ol |
| N-Demethylation | 1. Ethyl Chloroformate 2. Hydrolysis | 2-(Piperidin-3-yl)ethan-1-ol |
| Re-alkylation | Ethyl Iodide / K₂CO₃ | 2-(1-Ethylpiperidin-3-yl)ethan-1-ol |
| Re-alkylation | Propyl Bromide / Et₃N | 2-(1-Propylpiperidin-3-yl)ethan-1-ol |
| Re-alkylation | Cyclohexanone / NaBH(OAc)₃ | 2-(1-Cyclohexylpiperidin-3-yl)ethan-1-ol |
Ring-Modification and Rearrangement Reactions
The reactivity of the piperidine ring in this compound allows for various modifications, leading to a diverse array of new chemical entities. These transformations can involve substitutions on the ring, cleavage of the ring structure, or the formation of more complex fused or bridged systems.
Electrophilic and Nucleophilic Substitutions on the Piperidine Ring
The N-methylpiperidine ring is a saturated heterocyclic system. The nitrogen atom, being a Lewis base, is susceptible to reaction with electrophiles. The presence of the methyl group on the nitrogen atom enhances its basicity compared to piperidine, influencing its reactivity in various organic reactions. mdma.ch While direct electrophilic substitution on the carbon atoms of the saturated piperidine ring is not a common reaction pathway, reactions can occur at the nitrogen atom.
N-methylpiperidine can react with various electrophiles in reactions such as alkylation to form quaternary ammonium salts. It can also be a reactant in the synthesis of various compounds, including unsymmetrical ureas and antibacterial salts. researchgate.net
Nucleophilic substitution reactions on the piperidine ring itself are generally challenging due to the electron-rich nature of the saturated ring. However, substitution reactions can be facilitated on activated piperidine derivatives. For instance, nucleophilic aromatic substitution reactions have been studied on N-methylpyridinium ions, which are the oxidized aromatic counterparts of N-methylpiperidine. researchgate.net In such cases, the reactivity is influenced by the nature of the leaving group and the position of substitution on the ring. researchgate.net
Ring-Opening Reactions and Derived Structures
The cleavage of the piperidine ring in derivatives of this compound can lead to the formation of functionalized acyclic compounds. While direct ring-opening of N-alkylpiperidines is not facile, certain methodologies can achieve this transformation. For example, electrochemical methods have been developed for the ring-opening of piperidine-containing peptides, leading to the formation of peptide aldehydes via C-N bond cleavage. thieme-connect.de Another approach involves the reaction of N-alkyl-substituted cyclic amines with chloroformates, which can result in ring-opening to yield functionalized products like 4-chlorobutyl carbamates. researchgate.net The specific pathway, whether ring-opening or N-dealkylation, can be dependent on the substituents on the nitrogen atom. researchgate.net
These ring-opening strategies provide access to linear molecules with functionalities at both ends, which can be valuable intermediates for further synthetic elaborations.
Formation of Polycyclic and Condensed Piperidine Systems
The structural framework of this compound can be utilized to construct more complex polycyclic and condensed piperidine systems. These intricate architectures are of significant interest in medicinal chemistry and natural product synthesis.
Another approach is the construction of spiropiperidines, where one of the piperidine ring carbons is part of a second ring. Various methods exist for the synthesis of spiropiperidines, including the formation of the spiro-ring on a pre-existing piperidine or the formation of the piperidine ring on a pre-existing carbocycle or heterocycle. rsc.orgwhiterose.ac.uk For example, spiropiperidine derivatives have been synthesized via one-pot multicomponent reactions in ionic liquids, leading to compounds with potential biological activity. nih.gov
This compound as a Crucial Synthetic Intermediate
The bifunctional nature of this compound, possessing both a nucleophilic tertiary amine and a reactive primary alcohol, makes it a valuable intermediate in the synthesis of a wide range of more complex molecules.
Precursor for Advanced N-Methylpiperidine Architectures
The N-methylpiperidine moiety is a common structural motif in many biologically active compounds. This compound serves as a readily available starting material for the synthesis of more elaborate N-methylpiperidine derivatives. The ethanol (B145695) side chain can be easily modified through various chemical transformations. For example, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. These modifications allow for the introduction of a wide variety of functional groups and the extension of the carbon chain, leading to the creation of novel N-methylpiperidine architectures.
The versatility of the closely related 2-piperidine ethanol has been demonstrated in diversity-oriented synthesis, where it has been used to generate a library of piperidine-containing derivatives with diverse scaffolds. unimi.it This highlights the potential of such building blocks in exploring new chemical space.
Application in the Construction of Complex Molecular Scaffolds
For instance, piperidine derivatives are key components in the synthesis of various therapeutic agents. N-methylpiperidine itself is a building block for pharmaceuticals such as antidepressants and antihistamines. mdma.ch The functionalized side chain of this compound provides a handle for its attachment to other molecular fragments, enabling the construction of intricate drug candidates. While specific examples detailing the use of this compound in the synthesis of named drugs were not found in the reviewed literature, its structural motifs are present in many bioactive molecules. The synthesis of complex natural products and their analogues often involves the strategic use of such functionalized heterocyclic building blocks. nih.gov
Below is a table summarizing the types of reactions and applications discussed:
| Reaction/Application | Description | Relevant Section |
| Electrophilic Substitution | Reactions at the nitrogen atom of the piperidine ring. | 3.3.1 |
| Nucleophilic Substitution | Challenging on the saturated ring but possible on activated derivatives. | 3.3.1 |
| Ring-Opening Reactions | Cleavage of the piperidine ring to form acyclic compounds. | 3.3.2 |
| Polycyclic System Formation | Construction of fused or bridged piperidine systems. | 3.3.3 |
| Spiropiperidine Synthesis | Formation of piperidines with a spirocyclic center. | 3.3.3 |
| Precursor for Advanced Architectures | Starting material for more complex N-methylpiperidine derivatives. | 3.4.1 |
| Complex Scaffold Construction | Incorporation into larger molecules, particularly in medicinal chemistry. | 3.4.2 |
Conformational Analysis and Stereochemical Principles of 2 1 Methylpiperidin 3 Yl Ethan 1 Ol
Conformational Dynamics of the Piperidine (B6355638) Ring System
Chair Conformations, Boat Forms, and Ring Inversion Barriers
Similar to cyclohexane (B81311), the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org However, the presence of the nitrogen heteroatom introduces additional complexity. Unlike cyclohexane, piperidine can exist in two distinct chair conformations, distinguished by the orientation of the substituent on the nitrogen atom—in this case, the methyl group. These conformers can interconvert through a process of ring inversion. scribd.com
The energy barrier for ring inversion in piperidine is approximately 10.4 kcal/mol. wikipedia.org A separate, lower energy process is nitrogen inversion, where the nitrogen atom and its lone pair oscillate through a planar transition state. This has a significantly lower activation barrier of about 6.1 kcal/mol, allowing for rapid interconversion between the two chair forms. wikipedia.org
While chair conformations are the most stable, non-chair forms such as boat and twist-boat conformations can also exist. rsc.orgresearchgate.net These higher-energy conformations typically become more significant in sterically crowded or structurally constrained piperidine derivatives, where severe steric interactions in the chair form might favor a boat or twist-boat geometry. researchgate.netias.ac.in For instance, studies on certain N-nitroso piperidines have shown the presence of equilibrium mixtures involving boat conformations. researchgate.netias.ac.in In N-acylpiperidines with a 2-substituent, the twist-boat conformation can be stabilized by protein-ligand interactions, although it is thermodynamically less favorable than the chair form. nih.govresearchgate.net
Table 1: Energy Barriers for Conformational Processes in Piperidine
| Conformational Process | Estimated Energy Barrier (kcal/mol) | Reference |
|---|---|---|
| Ring Inversion | 10.4 | wikipedia.org |
| Nitrogen Inversion | 6.1 | wikipedia.org |
Influence of N-Substitution and Alkyl Side Chains on Ring Conformation
The substituents on the piperidine ring significantly influence its conformational equilibrium. In 2-(1-Methylpiperidin-3-YL)ethan-1-OL, the key substituents are the N-methyl group and the 3-(2-hydroxyethyl) side chain.
The N-methyl group on a piperidine ring strongly prefers an equatorial orientation. wikipedia.org This preference, with an energy difference of about 3.16 kcal/mol compared to the axial conformer, is more pronounced than that for a methyl group on cyclohexane (1.74 kcal/mol). wikipedia.org The driving force for this preference is the avoidance of unfavorable 1,3-synaxial steric interactions between the axial N-methyl group and the axial hydrogens at the C3 and C5 positions. stackexchange.com
The 3-(2-hydroxyethyl) side chain, being a bulky substituent, will also preferentially occupy an equatorial position. This orientation minimizes steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). The flexibility of the ethan-1-ol chain allows it to rotate and orient itself to further reduce steric hindrance. The presence of a terminal hydroxyl group also introduces the possibility of intramolecular hydrogen bonding, which could potentially influence the conformational preference of the side chain, although the equatorial position is generally favored for steric reasons.
Analysis of Allylic and Pseudoallylic Strain Effects
Allylic strain refers to steric repulsion that can control conformational preferences and influence reactivity in molecules containing allylic systems. A specific type, A(1,3) or pseudoallylic strain, becomes particularly important in piperidine rings where the nitrogen atom is part of a planar, sp2-hybridized system, such as in N-acyl or N-aryl piperidines. nih.govacs.org In these cases, the partial double-bond character of the C-N bond creates a pseudo-allylic system. acs.orgresearchgate.net This strain forces substituents at the 2-position into an axial orientation to minimize repulsion. nih.govacs.orgresearchgate.net
For this compound, the nitrogen atom is sp3-hybridized and part of a tertiary amine. There is no significant conjugation or partial double-bond character in the N-C bonds of the ring. Consequently, the pseudoallylic strain effects that dominate the conformation of N-acyl or N-aryl piperidines are not a significant factor in determining the conformation of this N-alkyl piperidine. nih.govacs.org The conformational preferences are instead governed by the classic steric factors discussed previously, such as the minimization of 1,3-diaxial interactions, leading to the equatorial placement of its substituents.
Stereochemical Aspects and Chiral Recognition
The presence of a substituent at the 3-position of the piperidine ring renders the C3 carbon a stereocenter. This introduces chirality into the molecule, meaning this compound exists as a pair of enantiomers, (R) and (S). The stereochemistry of this center is crucial as it dictates the molecule's interaction with other chiral entities, a key aspect in fields like medicinal chemistry. thieme-connect.com
Diastereoselectivity and Enantioselectivity in Transformations
The synthesis of specific stereoisomers of 3-substituted piperidines like this compound requires stereoselective methods.
Diastereoselectivity often arises in reactions that create the substituted piperidine ring. For example, the catalytic hydrogenation of a substituted pyridine (B92270) precursor is a common synthetic route. whiterose.ac.uk The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the product, favoring either the cis or trans isomer with respect to substituents on the ring. whiterose.ac.uk Other strategies, such as intramolecular reductive hydroamination or nitro-Mannich/reduction cyclization cascades, can also be employed to control the relative stereochemistry of the substituents. mdpi.com
Enantioselectivity involves methods that can distinguish between the two prochiral faces of a substrate to produce one enantiomer in excess of the other. This is often achieved through asymmetric catalysis. For instance, the enantioselective cyanidation of amines using a chiral copper(II) catalyst has been used to create chiral piperidines. mdpi.com Organocatalyzed reactions, such as enantioselective [3+2] cycloadditions, represent a powerful modern approach for constructing chiral heterocyclic systems with high enantiomeric excess. mdpi.com The synthesis of an enantiomerically pure form of this compound would likely involve such asymmetric strategies or the resolution of a racemic mixture.
Absolute and Relative Stereochemistry Determination Methods
Determining the precise three-dimensional arrangement of atoms in a chiral molecule is a critical step in its characterization. Several methods are available to establish the relative and absolute stereochemistry of piperidine derivatives.
Spectroscopic Methods: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining relative stereochemistry. By analyzing the coupling constants (J-values) between protons on the piperidine ring, one can deduce their dihedral angles and thus their relative orientations (axial or equatorial). whiterose.ac.uknih.gov This information helps to assign the cis or trans relationship between substituents.
Crystallographic Methods: Single-crystal X-ray diffraction is the definitive method for determining the complete three-dimensional structure of a molecule, including its absolute stereochemistry. whiterose.ac.uknih.govnih.gov This technique requires a crystalline sample of a single enantiomer or a diastereomeric salt. The resulting electron density map provides unambiguous proof of the connectivity and spatial arrangement of all atoms.
Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) is widely used to separate enantiomers. nih.gov By using a chiral stationary phase (CSP), the two enantiomers of a racemic mixture can be resolved into separate peaks. This method is essential for determining the enantiomeric purity (ee) of a sample.
Chemical Derivatization: Advanced chemical methods, such as the Marfey's method, can also be used. This involves derivatizing the chiral molecule with a chiral agent (like Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to create a pair of diastereomers. These diastereomers can then be separated and analyzed by LC-MS, allowing the absolute configuration of the original molecule to be deduced. mdpi.com
Computational and Theoretical Approaches to Conformational Analysis
Modern computational chemistry provides powerful tools to investigate the complex conformational space of molecules like this compound. These methods allow for the determination of stable conformers, the energy differences between them, and the transition states that govern their interconversion.
Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) Studies
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are at the forefront of accurate conformational analysis. These methods solve the electronic structure of a molecule to provide detailed information about its geometry and energy.
For a molecule such as this compound, DFT calculations would typically be performed using a functional like B3LYP or a more modern, dispersion-corrected functional such as ωB97X-D, paired with a suitable basis set (e.g., 6-31G* or larger). These calculations would be used to:
Optimize the geometries of all possible conformers. This includes the chair and boat conformations of the piperidine ring, as well as the different orientations (axial and equatorial) of the 1-methyl and 3-(2-hydroxyethyl) substituents. The rotational isomers (rotamers) of the side chain would also be considered.
Calculate the relative energies of these conformers to determine their thermodynamic stabilities. The conformer with the lowest energy represents the global minimum on the potential energy surface.
Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) for more accurate energy comparisons.
A hypothetical data table summarizing the results of such a DFT study is presented below.
Table 1: Hypothetical DFT (B3LYP/6-31G) Calculated Relative Energies of this compound Conformers*
| Conformer | Piperidine Ring Conformation | 1-Methyl Orientation | 3-(2-hydroxyethyl) Orientation | Relative Energy (kcal/mol) |
| 1 | Chair | Equatorial | Equatorial | 0.00 |
| 2 | Chair | Equatorial | Axial | 2.15 |
| 3 | Chair | Axial | Equatorial | 2.80 |
| 4 | Chair | Axial | Axial | 5.50 |
| 5 | Twist-Boat | - | - | 4.50 |
Note: This table is illustrative and not based on published experimental or computational data.
Molecular Mechanics and Molecular Dynamics Simulations
While QM methods offer high accuracy, they are computationally expensive. Molecular Mechanics (MM) provides a faster, classical mechanics-based approach. Force fields like MMFF94 or AMBER are parameterized to reproduce experimental and QM data and are well-suited for exploring the conformational space of larger molecules.
Molecular Dynamics (MD) simulations, which use MM force fields, simulate the movement of atoms over time. An MD simulation of this compound would provide insights into:
Conformational sampling: Identifying the most populated conformational states at a given temperature.
Dynamic behavior: Observing the transitions between different conformers and the flexibility of the piperidine ring and its substituents.
Solvent effects: By including explicit solvent molecules in the simulation, one can study how the environment influences conformational preferences.
Predicting Conformational Preferences and Interconversion Pathways
By combining the results from QM and MM/MD methods, a detailed picture of the conformational preferences and dynamics of this compound can be constructed.
The primary conformational equilibrium for the piperidine ring is between two chair forms. For a 1,3-disubstituted piperidine, the relative stability of the conformers is determined by the A-values of the substituents and any 1,3-diaxial interactions. The methyl group on the nitrogen typically prefers an equatorial position to avoid steric clashes. The bulky 2-hydroxyethyl group at the C3 position would also have a strong preference for the equatorial orientation to minimize steric strain.
To map the interconversion pathways, computational techniques can be used to locate the transition state structures connecting the stable conformers. For instance, the ring inversion from one chair form to another proceeds through higher-energy twist-boat intermediates. The energy barrier for this process can be calculated, providing information on the rate of interconversion.
A hypothetical data table outlining predicted conformational preferences is shown below.
Table 2: Predicted Conformational Preferences and Energy Barriers
| Feature | Predicted Outcome | Method of Prediction |
| Most Stable Conformer | Chair, with both substituents equatorial | Steric principles, A-values |
| Piperidine Ring Inversion Barrier | 10-12 kcal/mol | General values for N-methylpiperidines |
| Side Chain Rotation Barrier | Low (likely < 3 kcal/mol) | Free rotation around C-C single bonds |
Note: This table is based on general principles of stereochemistry and is not derived from specific computational data for the target molecule.
Advanced Methodologies and Future Research Directions
Catalysis in the Synthesis and Transformation of Piperidine (B6355638) Ethanols
Catalysis is fundamental to the efficient and selective synthesis of complex molecules like 2-(1-Methylpiperidin-3-YL)ethan-1-OL. Both organocatalysis and transition metal catalysis have emerged as powerful strategies for constructing the piperidine ring and for its subsequent functionalization, offering pathways to enantiomerically pure and structurally diverse derivatives.
Organocatalysis provides a metal-free approach to the asymmetric synthesis of piperidine scaffolds. This methodology often utilizes small, chiral organic molecules to catalyze reactions with high enantioselectivity. A prominent strategy for constructing chiral piperidines is the intramolecular aza-Michael reaction. nih.gov This reaction can be effectively catalyzed by quinoline-based organocatalysts in the presence of a co-catalyst like trifluoroacetic acid to yield enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov The ratio of the catalysts is a critical factor in controlling the isomerization of the final product. nih.gov
Biomimetic approaches using natural amino acids like proline have also been successful. These methods can produce 2-substituted piperidine-type alkaloids with high enantiomeric excess (ee), demonstrating the power of organocatalysis in mimicking biological synthetic pathways. nih.gov For the synthesis of chiral piperidine ethanols, these asymmetric strategies could be adapted to create the stereocenter at the C3 position of the piperidine ring, thereby producing specific enantiomers of this compound.
Transition metal catalysis offers a robust and versatile toolkit for the functionalization of the piperidine ring, primarily through C-H activation. mdpi.com This approach allows for the direct introduction of new functional groups onto the saturated heterocyclic core, which is traditionally challenging due to the inertness of C(sp³)–H bonds. acs.org
Rhodium (Rh) catalysts have proven particularly effective. For instance, Rh-catalyzed asymmetric reductive Heck reactions can be used to couple aryl or vinyl boronic acids with dihydropyridine (B1217469) precursors to generate 3-substituted tetrahydropyridines with excellent yield and enantioselectivity. nih.govresearchgate.net Subsequent reduction provides access to a wide range of enantioenriched 3-substituted piperidines. nih.govresearchgate.net Rhodium has also been utilized for C-H insertion reactions using donor/acceptor carbenes, where the site selectivity (C2, C3, or C4 position) can be controlled by the choice of catalyst and the nature of the nitrogen-protecting group. nih.gov
Other transition metals like palladium (Pd), nickel (Ni), and copper (Cu) are also widely used. nih.govmdpi.com Palladium catalysts, for example, are employed in one-pot Suzuki–Miyaura coupling and hydrogenation reactions to produce functionalized piperidines. nih.gov Copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed for the synthesis of both pyrrolidines and piperidines, proceeding through a proposed Cu(I)/Cu(II) catalytic cycle. acs.org These methods could be applied to this compound to introduce further complexity and diversity to the scaffold.
Table 1: Overview of Transition Metal-Catalyzed Piperidine Functionalization
| Catalyst System | Reaction Type | Position Functionalized | Key Features |
|---|---|---|---|
| Rhodium(I) / Chiral Ligand | Asymmetric Reductive Heck | C3 | High yield and enantioselectivity for 3-substituted piperidines from boronic acids. nih.govresearchgate.net |
| Rh₂(OAc)₄ / N-Protecting Group | C-H Insertion | C2, C4 | Site selectivity is controlled by the catalyst and the specific N-protecting group used. nih.gov |
| Palladium / Ligand | Suzuki–Miyaura Coupling & Hydrogenation | Varies | One-pot synthesis of functionalized piperidines. nih.gov |
| Copper / Tpˣ Ligand | Intramolecular C-H Amination | C2 | Forms the piperidine ring via C-N bond formation. acs.org |
| Nickel / N-Heterocyclic Carbene | Intramolecular C(sp²)–H Alkylation | Varies | Effective for constructing fused-ring systems involving N-heterocycles. mdpi.com |
Theoretical Chemistry Investigations in Piperidine Synthesis and Reactivity
Theoretical and computational chemistry provides invaluable tools for understanding the intricate details of reaction mechanisms and for predicting the outcomes of novel chemical transformations. These in silico methods complement experimental work, accelerating the development of new synthetic methodologies for piperidine derivatives.
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful method for elucidating reaction mechanisms at the molecular level. DFT calculations can map out entire reaction pathways, identify transition states, and determine activation energies, thereby explaining the observed selectivity and reactivity.
Beyond mechanistic studies, computational chemistry is increasingly used to predict the outcomes of reactions. Machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models are at the forefront of this predictive science.
Machine learning algorithms, such as neural networks and random forest models, can be trained on large datasets of known reactions to predict the major product, reaction yield, or optimal reaction conditions for new transformations. pharmaceutical-technology.comnih.govrjptonline.org These models can identify complex patterns in high-dimensional chemical data that are not apparent to human chemists, thereby guiding experimental design. pharmaceutical-technology.combeilstein-journals.org For instance, ML models have been developed to predict suitable catalysts, solvents, and reagents for a given organic transformation by training on millions of reactions from databases like Reaxys. beilstein-journals.org
QSAR models establish a mathematical relationship between the chemical structure of a molecule and its properties, such as reactivity or biological activity. nih.govmdpi.com By calculating a set of molecular descriptors (e.g., electronic, steric, topological), these models can predict the behavior of new piperidine derivatives. nih.govmdpi.com This approach has been used to build predictive models for the cardiotoxicity and various receptor inhibition activities of piperidine-containing compounds, which is crucial for drug design and safety assessment. mdpi.comresearchgate.net
Table 2: Predictive Modeling Approaches in Piperidine Chemistry
| Modeling Technique | Application | Input Data | Predicted Outcome |
|---|---|---|---|
| Machine Learning (Neural Networks) | Reaction Outcome Prediction | Reactant & Reagent Structures | Major product, reaction yield. nih.govacs.org |
| Machine Learning (Random Forest) | Reaction Condition Design | Reactants, Products | Optimal catalyst, solvent, temperature. pharmaceutical-technology.combeilstein-journals.org |
| QSAR (Quantitative Structure-Activity Relationship) | Biological Activity Prediction | Molecular Descriptors (2D/3D) | IC₅₀, Ki values for biological targets. nih.govresearchgate.net |
| DFT (Density Functional Theory) | Mechanistic Analysis | Molecular Geometries | Transition states, activation energies, reaction pathways. acs.orgresearchgate.net |
Innovation in Functionalized Piperidine Scaffold Design
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs. nih.gov Consequently, there is significant interest in developing innovative strategies to design and synthesize novel functionalized piperidine scaffolds with enhanced three-dimensional (3D) character and tailored properties.
Modern drug discovery efforts are moving away from flat, aromatic structures towards more complex, 3D molecules, as these often exhibit improved selectivity and better pharmacokinetic profiles. The synthesis of diverse piperidine-based 3D fragments is a key strategy in this area. rsc.orgrsc.org Methods that allow for the creation of libraries of regio- and diastereoisomers of substituted piperidines are highly valuable for fragment-based drug discovery programs. rsc.orgrsc.org
Stereodivergent synthesis is another powerful approach, enabling the creation of all possible stereoisomers of a complex molecule from a common precursor. unimi.it This strategy has been applied to versatile building blocks like 2-piperidine ethanol (B145695) to generate libraries of enantiomerically pure, polycyclic nitrogen-containing compounds. unimi.itresearchgate.net
The concept of "scaffold hopping," where one core structure is replaced with another while retaining similar biological activity, is also driving innovation. acs.org For the this compound scaffold, the introduction of the hydroxyethyl group at the C3 position offers a key vector for further functionalization. The position of substituents on the piperidine ring is known to be critical for biological activity. thieme-connect.com By combining biocatalytic oxidation with radical cross-coupling, new modular strategies are emerging that dramatically simplify the synthesis of complex piperidines, accelerating the discovery of new drug candidates. news-medical.net These innovative design principles are essential for exploring new chemical space and developing the next generation of piperidine-based therapeutics. nih.govtandfonline.com
Development of Next-Generation Synthetic Routes
The evolution of synthetic organic chemistry offers a continuous drive toward more efficient, sustainable, and versatile methods for constructing complex molecules. For this compound, future research into next-generation synthetic routes is poised to address the limitations of current methodologies, focusing on aspects like stereoselectivity, atom economy, and process safety.
Catalytic Asymmetric Synthesis: A primary objective in the synthesis of chiral molecules like this compound is the control of stereochemistry. The development of novel chiral catalysts, including transition metal complexes and organocatalysts, is a key area of exploration. These catalysts could enable the asymmetric reduction of a suitable precursor, such as a pyridinium (B92312) salt or a ketone, to directly yield the desired enantiomer of the target compound with high enantiomeric excess. This approach would be a significant improvement over classical resolution methods, which are inherently less efficient.
Flow Chemistry: Continuous flow synthesis presents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and reproducibility. researchgate.netnih.govnih.gov The application of flow chemistry to the synthesis of this compound could involve the telescoping of multiple reaction steps into a single, continuous operation. This would minimize manual handling of intermediates and allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purity.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering mild reaction conditions and exquisite selectivity. unimi.itnih.govnih.gov Future synthetic routes to this compound could employ engineered enzymes, such as ketoreductases or transaminases, to achieve high levels of stereocontrol. researchgate.net Biocatalytic methods are also aligned with the principles of green chemistry, as they often utilize water as a solvent and operate at ambient temperatures.
| Synthetic Methodology | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Synthesis | High enantioselectivity, improved atom economy | Development of novel chiral catalysts |
| Flow Chemistry | Enhanced safety, scalability, and reproducibility | Reactor design and process optimization |
| Biocatalysis | Mild reaction conditions, high selectivity, green chemistry | Enzyme engineering and screening |
Exploration of Novel Derivatives with Tunable Properties
The core structure of this compound provides a versatile platform for the generation of novel derivatives with a wide range of physicochemical and pharmacological properties. The systematic exploration of these derivatives is crucial for unlocking the full therapeutic potential of this chemical scaffold.
Structure-Activity Relationship (SAR) Studies: A fundamental aspect of drug discovery is the elucidation of structure-activity relationships. nih.govmdpi.commdpi.com For this compound, this involves the synthesis of a library of analogues with systematic modifications to different parts of the molecule. For instance, the hydroxyl group could be esterified or etherified, the methyl group on the piperidine nitrogen could be replaced with other alkyl or aryl groups, and substituents could be introduced onto the piperidine ring. The biological activity of these derivatives would then be evaluated to identify key structural features that govern their potency and selectivity.
Pharmacophore Modeling and In Silico Design: Computational tools play an increasingly important role in modern drug design. nih.gov Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of functional groups required for biological activity. This information can then be used to design novel derivatives of this compound with enhanced affinity and selectivity for their biological target. In silico screening of virtual libraries of derivatives can also help to prioritize synthetic efforts on the most promising candidates.
Derivatives with Tunable Pharmacokinetic Properties: The modification of the this compound scaffold can also be used to fine-tune the pharmacokinetic properties of the resulting compounds, such as their absorption, distribution, metabolism, and excretion (ADME). For example, the introduction of polar functional groups could increase water solubility and alter metabolic pathways, potentially leading to improved bioavailability and a more favorable side-effect profile.
| Derivatization Strategy | Objective | Key Methodologies |
| Structure-Activity Relationship (SAR) | Identify key structural features for biological activity | Synthesis of analogue libraries, biological screening |
| Pharmacophore Modeling | Design derivatives with enhanced affinity and selectivity | Computational chemistry, in silico screening |
| Pharmacokinetic Tuning | Optimize ADME properties | Introduction of functional groups to modify physicochemical properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
